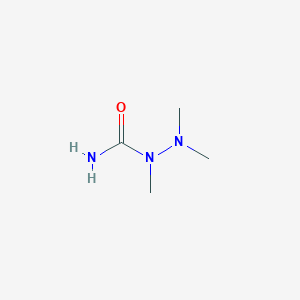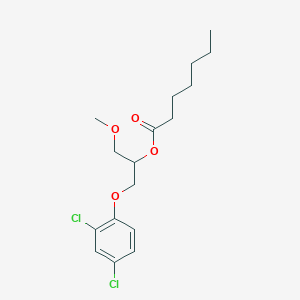
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL heptanoate is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broad-leaved weeds. The compound is known for its effectiveness in weed control and its ability to degrade in the environment, making it a popular choice for agricultural applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL heptanoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 3-methoxypropan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes using continuous flow reactors. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL heptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and substitution reactions.
Biology: Investigated for its effects on plant growth and development.
Medicine: Studied for its potential use in developing herbicide-resistant crops.
Industry: Used in the formulation of herbicides for agricultural applications.
Mechanism of Action
The compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include the TIR1/AFB family of auxin receptors and the SCF complex, which mediates the degradation of auxin-responsive transcription factors .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar applications.
Bromoxynil: A nitrile herbicide used for similar purposes.
Uniqueness
1-(2,4-Dichlorophenoxy)-3-methoxypropan-2-YL heptanoate is unique due to its specific ester structure, which provides enhanced stability and effectiveness compared to other phenoxy herbicides. Its ability to degrade in the environment also makes it a more environmentally friendly option .
Properties
CAS No. |
62581-97-9 |
|---|---|
Molecular Formula |
C17H24Cl2O4 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
[1-(2,4-dichlorophenoxy)-3-methoxypropan-2-yl] heptanoate |
InChI |
InChI=1S/C17H24Cl2O4/c1-3-4-5-6-7-17(20)23-14(11-21-2)12-22-16-9-8-13(18)10-15(16)19/h8-10,14H,3-7,11-12H2,1-2H3 |
InChI Key |
KNIDAWSHXDTMBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC(COC)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


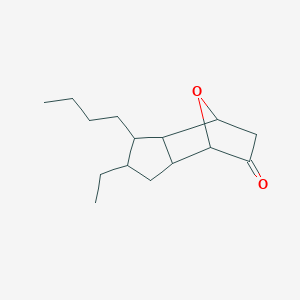
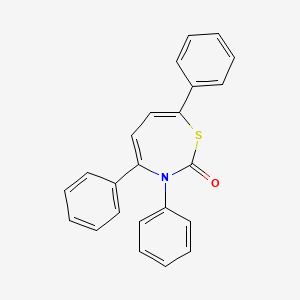
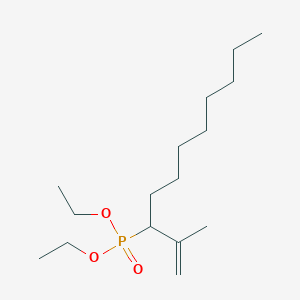
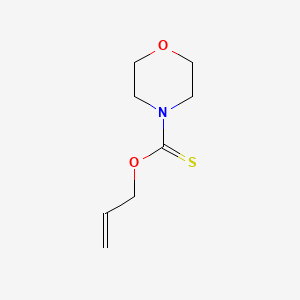
![3-Oxa-1-azabicyclo[3.1.0]hexane-2,4-diimine](/img/structure/B14524118.png)
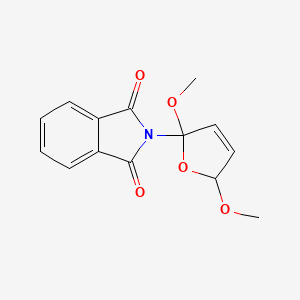
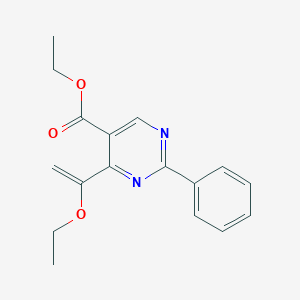
![6-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}hexanoic acid](/img/structure/B14524143.png)
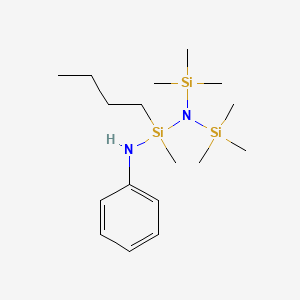
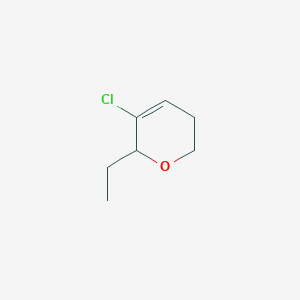
![2-[(6-Bromo-2-chloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14524163.png)
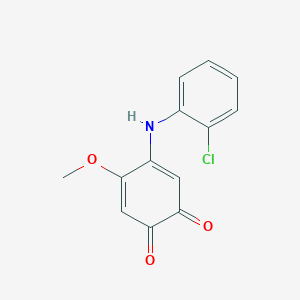
![2-[4-(Ethoxycarbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14524173.png)
